

2-Monostearin structure and chemical formula

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Compound of Interest

Compound Name: 2-Monostearin

Cat. No.: B051691

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An In-depth Technical Guide to 2-Monostearin

This guide provides a comprehensive overview of **2-Monostearin**, also known as 2-stearoylglycerol, covering its chemical structure, formula, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a visualization of its metabolic context.

Chemical Structure and Formula

2-Monostearin is a monoglyceride where a stearic acid molecule is esterified at the second position (sn-2) of the glycerol backbone.^{[1][2]}

- IUPAC Name: 1,3-dihydroxypropan-2-yl octadecanoate^[1]
- Chemical Formula: $C_{21}H_{42}O_4$ ^{[1][3]}
- Synonyms: 2-Stearoylglycerol, β -Monostearin, Glyceryl 2-stearate, 2-Octadecanoylglycerol^{[2][3][4]}

The structure consists of a central glycerol molecule with a long-chain saturated fatty acid, stearic acid, attached via an ester bond at the C2 position. The C1 and C3 positions of the glycerol molecule have free hydroxyl groups.

Physicochemical Data

The following table summarizes the key quantitative properties of **2-Monostearin**.

| Property | Value | Source(s) |
|------------------|--|-----------|
| Molecular Weight | 358.56 g/mol | [2][4] |
| Melting Point | 74-75 °C | [2] |
| Boiling Point | 485.7 ± 25.0 °C (Predicted) | [2] |
| Density | 0.958 ± 0.06 g/cm ³ (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in hot oils and organic solvents like chloroform and methanol (slightly).[5] | [2][5] |
| Physical State | Solid, white to off-white in color. | [1][2] |
| CAS Number | 621-61-4 | [1] |

Experimental Protocols

Synthesis of 2-Monostearin

High-purity **2-Monostearin** is challenging to synthesize due to the thermodynamic favorability of the 1- and 3-positions for esterification and acyl migration. Common methods include:

a) Enzymatic Esterification (Lipase-catalyzed)

This method offers high regioselectivity for the sn-2 position, leading to higher purity of **2-Monostearin**.

- Materials: Stearic acid, glycerol, immobilized lipase (e.g., *Candida antarctica* lipase B - Novozym 435), and an organic solvent (e.g., acetone).
- Procedure:
 - Dissolve stearic acid and glycerol in acetone in a suitable reactor. A molar ratio of glycerol to fatty acid of 4:1 is often used to favor monoglyceride formation.
 - Add immobilized lipase to the mixture (e.g., 5% by weight of the fatty acid).

- Maintain the reaction at a controlled temperature (e.g., 60°C) with constant stirring for several hours (e.g., 8-24 hours) to reach equilibrium.
- Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Once the reaction is complete, remove the immobilized enzyme by filtration.
- Evaporate the solvent under reduced pressure.
- The resulting product, rich in **2-Monostearin**, can be further purified by removing unreacted fatty acids with a mild alkali wash, followed by crystallization to achieve high purity (>99%).

b) Chemical Glycerolysis

This is a common industrial method but typically results in a mixture of 1- and 2-monoglycerides, as well as di- and triglycerides.

- Materials: Triglycerides (from fats and oils), glycerol, and a catalyst (e.g., sodium hydroxide, calcium hydroxide).
- Procedure:
 - Heat a mixture of triglycerides and glycerol to high temperatures (220-250°C) under a nitrogen atmosphere.
 - Introduce an inorganic catalyst to facilitate the transesterification reaction.
 - The reaction is typically carried out for a set period, after which the catalyst is neutralized.
 - The resulting product is a mixture of mono-, di-, and triglycerides.
 - High-purity monoglycerides can be obtained through molecular distillation.

Analytical Methods

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of monoglycerides.

- **Derivatization:** Due to their low volatility, monoglycerides are typically derivatized before GC analysis. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
- **GC Column:** A non-polar or medium-polarity capillary column is suitable for separating the TMS-derivatized monoglycerides.
- **Temperature Program:** A temperature gradient is used to elute the compounds, starting from a lower temperature and ramping up to a higher temperature.
- **Mass Spectrometry:** The mass spectrometer is used for detection and identification. The fragmentation pattern of the derivatized **2-Monostearin** can be used for its unambiguous identification.

b) High-Performance Liquid Chromatography (HPLC)

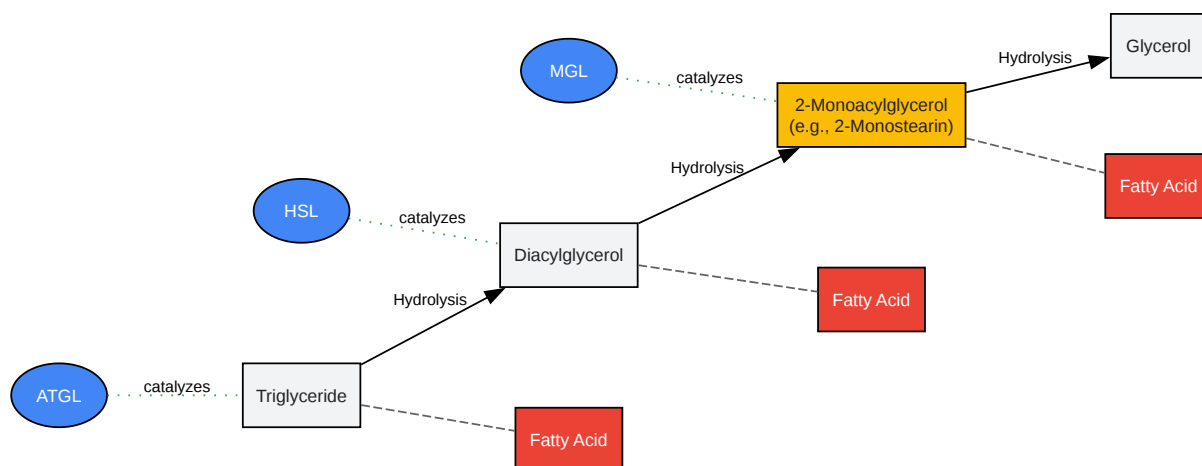
HPLC can also be used for the analysis of **2-Monostearin**.

- **Column:** A reverse-phase column (e.g., C18) is commonly used.
- **Mobile Phase:** A gradient of a non-polar solvent (e.g., acetonitrile or methanol) and water is typically employed.
- **Detection:** As monoglycerides lack a strong chromophore, UV detection at low wavelengths (around 200-210 nm) can be used, but sensitivity may be limited. Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) provides better sensitivity and specificity.

Metabolic Pathway: Lipolysis

2-Monostearin is an intermediate in the metabolic pathway of lipolysis, the breakdown of triglycerides.^{[6][7]} This process mobilizes stored energy in the form of fatty acids and glycerol.

^[6]



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